INCB054329 -

INCB054329

Catalog Number: EVT-1492190
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Source and Classification

INCB054329 was developed by Incyte Corporation and belongs to the class of small molecules targeting epigenetic readers, particularly those involved in the recognition of acetylated lysines. It is primarily classified under the category of bromodomain inhibitors, which have gained attention for their therapeutic potential in oncology due to their role in modulating transcriptional regulation associated with cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB054329 involves several key steps that integrate organic synthesis techniques commonly used in drug development. While specific proprietary methods are not publicly disclosed, it typically includes:

  1. Building Blocks: The synthesis begins with readily available chemical precursors that are modified through various reactions such as alkylation, acylation, or cyclization.
  2. Purification: After the initial synthesis, compounds undergo purification processes including chromatography to isolate INCB054329 from by-products.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that INCB054329 is produced with high efficiency and purity, suitable for both preclinical and clinical evaluations .

Molecular Structure Analysis

Structure and Data

INCB054329 possesses a complex molecular structure characterized by its ability to interact selectively with bromodomains. The molecular formula is C₁₈H₁₈N₂O₃S, indicating a relatively large organic molecule with multiple functional groups.

  • Molecular Weight: Approximately 342.41 g/mol
  • Structural Features: The compound contains a sulfonamide group that enhances its binding affinity to bromodomains, along with aromatic rings that contribute to its hydrophobic interactions.

The detailed three-dimensional conformation allows for effective binding within the acetyl-lysine recognition pocket of bromodomain-containing proteins, particularly BRD4 .

Chemical Reactions Analysis

Reactions and Technical Details

INCB054329 undergoes several key chemical reactions that facilitate its biological activity:

  1. Binding Reaction: The primary reaction involves the competitive inhibition of bromodomains by mimicking acetylated lysines, effectively blocking their interaction with histones.
  2. Metabolic Reactions: In vivo studies indicate that INCB054329 is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of INCB054329 as it progresses through clinical trials .

Mechanism of Action

Process and Data

The mechanism of action of INCB054329 is centered on its ability to inhibit bromodomain-containing proteins, particularly BRD4. This inhibition disrupts the recruitment of transcriptional machinery to super-enhancers associated with oncogenes such as MYC:

  1. Disruption of Protein-Protein Interactions: By binding to the bromodomains, INCB054329 prevents BRD4 from interacting with acetylated histones.
  2. Altered Gene Expression: This leads to a downregulation of oncogenic transcription programs, thereby inducing apoptosis in malignant cells.

Preclinical studies have demonstrated that INCB054329 can sensitize cancer cells to other therapeutic agents by creating vulnerabilities within signaling pathways regulated by BET proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: INCB054329 exhibits moderate solubility in organic solvents but low solubility in water, which is typical for many small-molecule inhibitors.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating INCB054329 for clinical use, ensuring it remains effective during administration .

Applications

Scientific Uses

INCB054329 has shown promise in various scientific applications:

  • Cancer Research: It is primarily investigated for its efficacy against hematological malignancies such as multiple myeloma and acute myeloid leukemia.
  • Combination Therapies: Studies suggest that INCB054329 can be effectively combined with other targeted therapies to enhance treatment outcomes in resistant cancer types.
  • Epigenetic Studies: As a tool for studying bromodomain function, INCB054329 aids researchers in understanding the role of epigenetic modifications in gene regulation .
Introduction to BET Protein Inhibition in Oncogenesis

Epigenetic Regulation by Bromodomain and Extraterminal (BET) Proteins

BET proteins constitute an evolutionarily conserved subfamily of epigenetic "reader" proteins characterized by two tandem bromodomains (BD1 and BD2) and an extraterminal (ET) domain. These proteins—BRD2, BRD3, BRD4, and BRDT—recognize acetylated lysine residues on histone tails through their bromodomains, functioning as critical intermediaries in chromatin-templated processes [6] [9]. The bromodomain structure comprises four α-helices (αZ, αA, αB, αC) linked by ZA and BC loops that form a hydrophobic binding pocket for acetyl-lysine recognition. A conserved asparagine residue within the BC loop facilitates hydrogen bonding with the acetyl-lysine carbonyl oxygen, enabling sequence-specific recognition of histone marks [6] [9].

Upon binding to acetylated chromatin, BET proteins recruit transcriptional machinery to regulate gene expression. BRD4, the most extensively studied family member, serves as a scaffold for the assembly of transcriptional complexes, including the positive transcription elongation factor b (P-TEFb). This interaction phosphorylates the C-terminal domain of RNA polymerase II (RNA Pol II), releasing promoter-proximal pausing and enabling transcriptional elongation [4] [6]. BET proteins exhibit preferential binding to super-enhancers—large clusters of enhancers with high densities of transcription factors and histone acetylation—that drive expression of oncogenes and lineage-defining genes [8].

Table 1: BET Protein Family Members and Functional Roles [6] [9]

ProteinDomainsPrimary FunctionsCancer-Relevant Mechanisms
BRD2BD1, BD2, ETTranscriptional activation via E2F1/E2F2 recruitment; chromatin remodelingRegulates G1/S cell cycle transition; modulates MYC expression
BRD3BD1, BD2, ETBinds acetylated GATA1; regulates erythroid/megakaryocyte differentiationCo-operates with BRD4 in oncogene activation; overexpressed in lymphomas
BRD4BD1, BD2, ET, CTDRecruits P-TEFb to phosphorylate RNA Pol II; super-enhancer assemblyDrives MYC, BCL2, CDK6 expression; forms fusion oncoproteins (e.g., BRD4-NUT)
BRDTBD1, BD2, ET, CTDChromatin remodeling during spermatogenesisLimited role in somatic cancers

Role of BET Proteins in Transcriptional Dysregulation and Cancer Progression

Transcriptional addiction to BET proteins is a hallmark of diverse malignancies, driven by their role in amplifying oncogenic networks. BET proteins maintain the expression of master regulators such as MYC, BCL2, FOSL2, and RUNX1 through super-enhancer occupancy. In hematological cancers, BRD4 binds to the MYC super-enhancer, sustaining its expression and enabling uncontrolled proliferation. Depletion of BRD4 or pharmacological BET inhibition displaces BRD4 from chromatin, leading to rapid MYC downregulation and apoptosis in MYC-dependent tumors [4] [5].

Beyond hematological malignancies, BET proteins foster oncogenic transcription in solid tumors through mechanisms involving chimeric fusion proteins and core transcriptional regulatory circuits. In myxoid liposarcoma (MLPS), the FUS-DDIT3 fusion oncoprotein physically interacts with BRD4 and occupies super-enhancer regions, co-opting BET proteins to activate metastasis-associated genes like IL8 and FST. Approximately 40% of BRD4 peaks co-localize with FUS-DDIT3, indicating profound dependency on BET activity [8]. Similarly, de-differentiated liposarcoma (DDLPS) exhibits a BRD4-dependent core transcriptional circuitry involving FOSL2, MYC, and RUNX1. These transcription factors form auto-regulatory loops stabilized by super-enhancers, and their genetic or pharmacological disruption suppresses tumor growth and metastasis [8].

BET proteins further contribute to cancer hallmarks by modulating tumor microenvironment interactions. They regulate NF-κB-mediated cytokine production (e.g., IL-6) in macrophages and tumor cells, fostering inflammation that supports angiogenesis and immune evasion [4] [9]. In prostate cancer, BET proteins co-activate androgen receptor (AR) signaling and maintain AR-splice variant (e.g., AR-V7) expression, enabling resistance to androgen deprivation [7].

Table 2: BET-Dependent Oncogenic Mechanisms in Human Cancers [2] [4] [7]

Cancer TypeKey Oncogenic DriversBET-Dependent MechanismFunctional Consequence
Multiple MyelomaMYC, FGFR3, NSD2BRD4 binding to super-enhancers; IL6R/STAT3 signalingCell proliferation; stemness; therapy resistance
Liposarcoma (MLPS)FUS-DDIT3 fusionBRD4 co-localization with FUS-DDIT3 at SEsActivation of FST, SMURF2, ARID5B; metastasis
Liposarcoma (DDLPS)FOSL2, MYC, RUNX1SE-driven core transcriptional circuitryCell survival; inhibition of adipocytic differentiation
Prostate CancerAR, AR-V7, MYCBRD4-mediated AR signaling; MYC enhancer bindingAndrogen-independent growth; enzalutamide resistance
NUT Midline CarcinomaBRD4-NUT fusionSequestration of P-TEFb; hyperactivation of SEsBlocked differentiation; proliferation

Rationale for Targeting BET Proteins with INCB054329

INCB054329 is a structurally distinct, small-molecule BET inhibitor designed to competitively displace BET proteins from acetylated chromatin by binding to BD1 and BD2. Preclinical studies reveal that its tetrahydropyrido[4,3-d]pyrimidine scaffold confers higher oral clearance and shorter terminal elimination half-life (mean: 2.24 hours) compared to other BET inhibitors like INCB057643 (11.1 hours), potentially reducing off-target effects [1] [2]. This pharmacokinetic profile enables intermittent dosing regimens (e.g., 4–7 days on/off), which may sustain target inhibition while mitigating toxicity [1].

The compound demonstrates broad anti-tumor activity by disrupting oncogenic transcriptional programs. In t(4;14)-positive multiple myeloma, INCB054329 suppresses FGFR3 and NSD2 expression, sensitizing cells to FGFR inhibitors. It concurrently downregulates IL6 receptor (IL6R) expression by displacing BRD4 from the IL6R promoter, attenuating JAK-STAT signaling and synergizing with JAK inhibitors (ruxolitinib, itacitinib) to induce apoptosis [2]. In prostate cancer models, INCB054329 inhibits proliferation in androgen-dependent (LNCaP, VCaP) and androgen-independent (22Rv1, DU145) cell lines. Notably, it reduces colony and tumor-sphere formation in castration-resistant 22Rv1 xenografts, indicating potential for targeting advanced disease [7].

INCB054329 exhibits mechanistic advantages in tumors reliant on fusion oncoproteins. In MLPS, it disrupts the BRD4/FUS-DDIT3 complex, suppressing SE-driven oncogenes [8]. Furthermore, its synergy with standard-of-care agents enhances therapeutic potential. For example, combining INCB054329 with rucaparib in metastatic castration-resistant prostate cancer (mCRPC) or azacitidine in myelodysplastic syndromes (MDS) overcomes resistance through co-operative suppression of DNA repair and pro-survival pathways [1] [5].

Table 3: Preclinical Efficacy of INCB054329 Across Cancer Models [1] [2] [7]

Cancer ModelKey TargetsMonotherapy EffectsSynergistic Combinations
t(4;14)+ Multiple MyelomaFGFR3, NSD2, MYC↓ FGFR3/NSD2; ↓ IL6R/STAT3; growth arrestFGFR inhibitors; JAK inhibitors
Androgen-Independent Prostate Cancer (22Rv1)AR-V7, MYC↓ Proliferation; ↓ colony/sphere formationRucaparib; abiraterone
Liposarcoma (MLPS)FUS-DDIT3, MYCDisruption of BRD4/FUS-DDIT3; ↓ SE activityTrabectedin
AML/MDSMYC, BCL2, CDK6Cell cycle arrest; apoptosisAzacitidine
Diffuse Large B-Cell LymphomaMYC, E2FTumor regression in xenograftsR-CHOP chemotherapy

Properties

Product Name

INCB054329

Molecular Formula

C20H16FN7OS

Synonyms

INCB054329; INCB-054329; INCB 054329.;none

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.